Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate
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Overview
Description
Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products Formed
Oxidation: 3-(3-bromo-4-methoxyphenyl)-3-oxopropanoate.
Reduction: 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its reactivity, influencing its binding affinity and selectivity towards various enzymes and receptors. The hydroxypropanoate moiety can participate in hydrogen bonding and other interactions, further modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure but with a different substitution pattern.
Methyl 3-bromo-4-methoxybenzoate: Lacks the hydroxypropanoate moiety, affecting its reactivity and applications.
Uniqueness
Methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate is unique due to the presence of both a bromine atom and a hydroxypropanoate moiety, which confer distinct reactivity and potential applications in synthesis and research. Its combination of functional groups allows for versatile chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C11H13BrO4 |
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Molecular Weight |
289.12 g/mol |
IUPAC Name |
methyl 3-(3-bromo-4-methoxyphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H13BrO4/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2/h3-5,9,13H,6H2,1-2H3 |
InChI Key |
QVSAESFEAJGPAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)OC)O)Br |
Origin of Product |
United States |
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